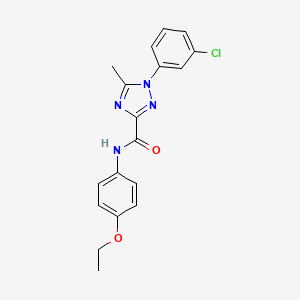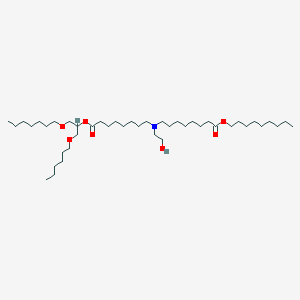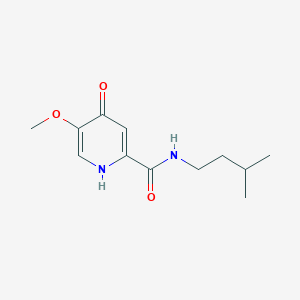![molecular formula C17H21N3OS B13365313 N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide](/img/structure/B13365313.png)
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide is a synthetic organic compound with a molecular formula of C17H21N3OS This compound is characterized by the presence of a cyanocyclopentyl group attached to a phenyl ring, which is further connected to a carbamothioyl group and a butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide typically involves a multi-step process:
Formation of the cyanocyclopentyl group: This step involves the reaction of cyclopentanone with cyanide ions under basic conditions to form 1-cyanocyclopentane.
Attachment to the phenyl ring: The cyanocyclopentyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction using a suitable catalyst such as aluminum chloride.
Formation of the carbamothioyl group: The phenyl ring with the cyanocyclopentyl group is then reacted with thiourea to form the carbamothioyl group.
Attachment of the butanamide chain: Finally, the carbamothioyl group is reacted with butanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparaison Avec Des Composés Similaires
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide can be compared with other similar compounds, such as:
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}pentanamide: Similar structure but with a pentanamide chain instead of butanamide.
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}hexanamide: Similar structure but with a hexanamide chain.
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}heptanamide: Similar structure but with a heptanamide chain.
The uniqueness of this compound lies in its specific chain length and the resulting physicochemical properties, which may influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H21N3OS |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-[[4-(1-cyanocyclopentyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C17H21N3OS/c1-2-5-15(21)20-16(22)19-14-8-6-13(7-9-14)17(12-18)10-3-4-11-17/h6-9H,2-5,10-11H2,1H3,(H2,19,20,21,22) |
Clé InChI |
UHTRRAHWGJJPOW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C2(CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-benzyl-2-[(2-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13365263.png)

![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365280.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B13365286.png)

![2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone](/img/structure/B13365293.png)

![Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13365300.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13365314.png)

